1-Benzyl-1H-indol-5-carbonitril

Übersicht

Beschreibung

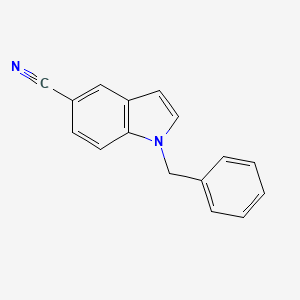

1-Benzyl-1H-indole-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various chemical and pharmaceutical applications due to their diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives, such as 1-Benzyl-1H-indole-5-carbonitrile, often involves multi-step reactions that can include cyclization, substitution, and functional group transformations. For instance, the synthesis of related compounds has been achieved through reactions involving 2-arylindoles with α-diazo carbonyl compounds, which can lead to benzo[a]carbazoles or 6-amino benzo[a]carbazoles . Another approach involves a three-component reaction of 2-alkynylbenzaldehyde, malononitrile, and indole, which yields (Z)-1-benzylidene-3-(1H-indol-1-yl)-1H-indene-2,2(3H)-dicarbonitriles . These methods highlight the versatility and complexity of indole synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered ring containing nitrogen. The specific substituents on the indole ring system, such as the benzyl group and the carbonitrile moiety in 1-Benzyl-1H-indole-5-carbonitrile, can significantly influence the compound's chemical properties and reactivity. X-ray crystallography is often used to confirm the structure of synthesized compounds, as seen in related research .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including cycloaromatization, which can afford substituted carbazoles . The reactivity of the indole nitrogen and the carbonitrile group allows for further functionalization and the formation of complex heterocyclic structures. The presence of electron-withdrawing groups, such as the carbonitrile, can also influence the reactivity of the indole ring towards nucleophilic and electrophilic attacks.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-1H-indole-5-carbonitrile would be influenced by its molecular structure. The benzyl group and carbonitrile moiety contribute to the compound's hydrophobic character, while the indole nitrogen can participate in hydrogen bonding, affecting solubility and melting point. Spectroscopic methods, including IR and NMR, are essential for characterizing these compounds and confirming the presence of functional groups . The antimicrobial activities of some indole derivatives have been evaluated, indicating potential pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, einschließlich 1-Benzyl-1H-indol-5-carbonitril, haben vielversprechende antivirale Aktivität gezeigt . Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate als antivirale Mittel berichtet .

Entzündungshemmende Eigenschaften

Indolderivate sind für ihre entzündungshemmenden Eigenschaften bekannt . Sie können möglicherweise bei der Behandlung von entzündlichen Erkrankungen eingesetzt werden.

Antikrebsanwendungen

Es wurde festgestellt, dass Indolderivate krebshemmende Eigenschaften besitzen . Sie können das Wachstum von Krebszellen möglicherweise hemmen, wie die dosisabhängigen zytotoxischen Aktivitäten neuer Verbindungen an MCF-7-Krebszellen nahelegen .

Anti-HIV-Eigenschaften

Indolderivate haben ein Potenzial in der Behandlung von HIV gezeigt . Kasralikar et al. berichteten eine Reihe neuartiger Indolyl- und Oxochromenylxanthenonderivate und führten ihre Molekül-Docking-Studien als Anti-HIV-1 durch .

Antioxidative Eigenschaften

Indolderivate sind für ihre antioxidativen Eigenschaften bekannt . Sie können möglicherweise bei der Behandlung von durch oxidativen Stress verursachten Krankheiten eingesetzt werden.

Antibakterielle Eigenschaften

Indolderivate haben antibakterielle Eigenschaften gezeigt . Sie können möglicherweise bei der Behandlung verschiedener bakterieller und Pilzinfektionen eingesetzt werden.

Antituberkulose-Eigenschaften

Indolderivate haben antituberkulose Eigenschaften gezeigt . Sie können möglicherweise bei der Behandlung von Tuberkulose eingesetzt werden.

Antidiabetische Eigenschaften

Indolderivate haben antidiabetische Eigenschaften gezeigt . Sie können möglicherweise bei der Behandlung von Diabetes eingesetzt werden.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

- The primary targets of 1-Benzyl-1H-indole-5-carbonitrile are not explicitly mentioned in the available literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .

- Generally, indole derivatives can modulate various cellular processes, including signal transduction pathways, enzyme activity, and gene expression .

Target of Action

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

1-Benzyl-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Benzyl-1H-indole-5-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can influence their biological activity . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

1-Benzyl-1H-indole-5-carbonitrile has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, 1-Benzyl-1H-indole-5-carbonitrile may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-1H-indole-5-carbonitrile involves its interactions with biomolecules at the molecular level. It can bind to specific receptors and enzymes, leading to enzyme inhibition or activation. These binding interactions often result in conformational changes in the target biomolecules, which can affect their activity and function. For instance, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . Additionally, 1-Benzyl-1H-indole-5-carbonitrile may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-1H-indole-5-carbonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to 1-Benzyl-1H-indole-5-carbonitrile in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of 1-Benzyl-1H-indole-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity. At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological activity. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential risks.

Metabolic Pathways

1-Benzyl-1H-indole-5-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . These metabolic transformations can affect the compound’s biological activity and pharmacokinetics. Additionally, 1-Benzyl-1H-indole-5-carbonitrile may influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels.

Transport and Distribution

The transport and distribution of 1-Benzyl-1H-indole-5-carbonitrile within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution . For example, indole derivatives have been shown to interact with ATP-binding cassette (ABC) transporters, which play a role in drug efflux and resistance. The localization and accumulation of 1-Benzyl-1H-indole-5-carbonitrile in specific tissues and cellular compartments can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of 1-Benzyl-1H-indole-5-carbonitrile is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize in the mitochondria, where they can influence mitochondrial function and apoptosis. The subcellular distribution of 1-Benzyl-1H-indole-5-carbonitrile can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-benzylindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCSETGZSGBGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583016 | |

| Record name | 1-Benzyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80531-13-1 | |

| Record name | 1-Benzyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)